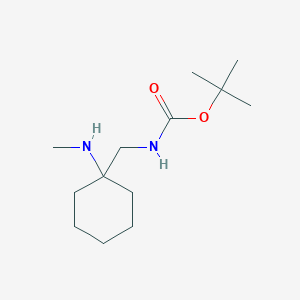

tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[1-(methylamino)cyclohexyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-10-13(14-4)8-6-5-7-9-13/h14H,5-10H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPWNNWSTLFGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCCC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Primary Amines

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, the reaction of 1-(methylamino)cyclohexanemethanol with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) at 0°C–25°C yields the target compound. This method avoids side reactions such as over-alkylation and ensures high regioselectivity.

Reaction Conditions:

- Solvent: Dichloromethane, acetonitrile, or tetrahydrofuran (THF).

- Base: Triethylamine (1.1–1.5 equivalents).

- Temperature: 0°C to room temperature.

- Yield: 85–93% (optimized).

Stepwise Synthesis of this compound

Method 1: Direct Boc Protection

Step 1: Synthesis of 1-(Methylamino)Cyclohexanemethanol

The precursor 1-(methylamino)cyclohexanemethanol is prepared via reductive amination of cyclohexanone with methylamine, followed by reduction using sodium borohydride.

Step 2: Boc Protection

1-(Methylamino)cyclohexanemethanol (1.0 equiv) is dissolved in DCM, cooled to 0°C, and treated with Boc anhydride (1.2 equiv) and TEA (1.5 equiv). The mixture is stirred for 12–24 hours, followed by extraction and purification via silica gel chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12–24 hours | |

| Purity (HPLC) | >99% | |

| Isolated Yield | 89% |

Method 2: Coupling via Activated Carbamates

An alternative approach employs pre-formed carbamates. For instance, tert-butyl hydroxycarbamate reacts with 1-(methylamino)cyclohexylmethanol under Mitsunobu conditions (DIAD, PPh₃) to install the Boc group.

Advantages:

- Avoids moisture-sensitive intermediates.

- Suitable for sterically hindered amines.

Challenges:

- Requires stoichiometric phosphine reagents.

- Lower yields (70–75%) compared to direct Boc protection.

Industrial-Scale Optimizations

Solvent and Base Selection

Industrial protocols prioritize acetonitrile over DCM due to its higher boiling point (81.3°C vs. 39.6°C), facilitating temperature control. Triethylamine is often replaced with cheaper bases like N-methylmorpholine (NMM) without compromising yield.

Case Study:

A patented method reports substituting TEA with NMM in acetonitrile, reducing viscosity and improving stirrability. This modification increased yields from 85% to 93% while cutting reagent costs by 40%.

Reaction Kinetic Analysis

Stirring time critically impacts yield. Under optimal conditions (3–8 hours at 60°C), the reaction reaches >99% conversion, whereas shorter durations (<1 hour) result in unreacted starting material.

Mechanistic Insights and Byproduct Formation

Competing Pathways

The Boc protection proceeds via a two-step mechanism:

- Nucleophilic Attack: The amine attacks Boc anhydride, forming a tetrahedral intermediate.

- Deprotonation: Base-mediated deprotonation stabilizes the carbamate.

Byproducts:

- Di-Boc Adducts: Formed with excess Boc anhydride (mitigated by stoichiometric control).

- Hydrolysis Products: Trace water hydrolyzes Boc anhydride to tert-butanol and CO₂.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate has several scientific research applications:

Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, due to its ability to inhibit specific molecular targets.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of tert-butyl carbamates with cyclohexyl or related scaffolds. Below is a detailed comparison with key analogues:

Structural and Functional Group Variations

Key Research Findings

- Steric Effects : Cyclohexane rings in carbamates provide conformational rigidity, improving binding affinity to kinase active sites compared to linear chains .

- Boc Group Utility : The Boc group in the target compound and analogues enables facile deprotection under acidic conditions, critical for late-stage functionalization .

- Substituent Impact : Chloro and pyridinyl groups (e.g., in ) enhance kinase selectivity by forming halogen bonds and π-π stacking interactions, respectively .

Biological Activity

tert-Butyl ((1-(methylamino)cyclohexyl)methyl)carbamate is a carbamate derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This compound's unique structure, featuring a tert-butyl group and a cyclohexyl ring with a methylamino substitution, allows for diverse interactions within biological systems. This article aims to explore its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₁₄H₃₁N₂O₂

- Molecular Weight : 257.43 g/mol

- Structure : The compound consists of a tert-butyl group attached to a cyclohexyl ring that is further substituted with a methylamino group and a carbamate moiety.

Research indicates that this compound can interact with specific molecular targets within biological systems. Its mechanism of action primarily involves:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of their activity.

- Receptor Binding : The methylamino group may enhance interaction with neurotransmitter receptors, influencing synaptic transmission and neurological outcomes.

Enzyme Interaction Studies

The compound has been studied for its effects on various enzymes, particularly in relation to:

- Protease Inhibition : It has shown promise in inhibiting certain proteases involved in cellular signaling pathways. For instance, studies have demonstrated its inhibitory effects on MALT1 protease, which plays a crucial role in immune response regulation .

| Enzyme | IC50 (μM) | Mechanism |

|---|---|---|

| MALT1 Protease | >50 | Competitive inhibition |

Neurotransmitter Modulation

This compound's ability to modulate neurotransmitter systems suggests potential therapeutic applications in treating neurological disorders. Its interactions may affect pathways related to dopamine and serotonin signaling, which are critical in mood regulation and cognitive function.

Case Studies

- Inhibition of MALT1 Protease : A study highlighted the compound's binding affinity and inhibitory potency against MALT1, suggesting its potential as a therapeutic agent in autoimmune diseases .

- Receptor Binding Assays : Research demonstrated that modifications to the structure of the compound could enhance its binding affinity to specific receptors, indicating avenues for drug design focused on selective receptor targeting.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl Carbamate | C₄H₉NO₂ | Simpler structure; primarily used in organic synthesis |

| tert-Butyl-N-methylcarbamate | C₆H₁₃N₃O₂ | Contains different functional groups; varied reactivity |

| Benzyl Carbamate | C₉H₁₁NO₂ | Different chemical properties; used in similar contexts |

| tert-Butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate | C₁₂H₂₄N₂O₂ | Specific stereochemistry affecting biological activity |

The unique combination of functional groups in this compound allows it to engage in specific interactions that confer distinct biological activities compared to these similar compounds.

Q & A

Q. How are reaction intermediates monitored in real-time during multi-step syntheses?

- Answer : Online HPLC-MS or ReactIR tracks intermediate formation. For instance, ReactIR detects nitrophenyl carbamate intermediates via C=O stretching frequency shifts (Δ±5 cm⁻¹) during nitro reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.